molecular formula C20H16N4 B14162898 N,N'-diphenylphthalazine-1,4-diamine CAS No. 87166-61-8

N,N'-diphenylphthalazine-1,4-diamine

Cat. No.: B14162898
CAS No.: 87166-61-8
M. Wt: 312.4 g/mol
InChI Key: LNPAKPMWDHIBRZ-UHFFFAOYSA-N
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Description

N,N’-diphenylphthalazine-1,4-diamine: is an organic compound that belongs to the class of phthalazine derivatives It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diphenylphthalazine-1,4-diamine typically involves the reaction of phthalazine with aniline derivatives under specific conditions. One common method is the condensation reaction between phthalazine and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-diphenylphthalazine-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-diphenylphthalazine-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl groups attached to the nitrogen atoms can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N,N’-diphenylphthalazine-1,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.

Medicine: Research is ongoing to explore the potential therapeutic applications of N,N’-diphenylphthalazine-1,4-diamine derivatives. These compounds may serve as lead compounds for the development of new drugs.

Industry: In the field of materials science, N,N’-diphenylphthalazine-1,4-diamine is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport charges efficiently makes it a valuable component in these devices.

Mechanism of Action

The mechanism of action of N,N’-diphenylphthalazine-1,4-diamine involves its interaction with specific molecular targets. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. The molecular structure allows for efficient charge transfer, contributing to the overall performance of the electronic device.

Comparison with Similar Compounds

    N,N’-diphenyl-1,4-phenylenediamine: This compound is similar in structure but lacks the phthalazine ring. It is used as an antioxidant in various industrial applications.

    N,N’-di-2-butyl-1,4-phenylenediamine: Another related compound, used as an antioxidant in lubricants and oils.

Uniqueness: N,N’-diphenylphthalazine-1,4-diamine is unique due to the presence of the phthalazine ring, which imparts distinct electronic properties. This structural feature enhances its ability to transport charges, making it particularly valuable in the field of organic electronics.

Properties

CAS No.

87166-61-8

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

1-N,4-N-diphenylphthalazine-1,4-diamine

InChI

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(24-23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)

InChI Key

LNPAKPMWDHIBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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